Ethyl (4-hydrazinophenyl)acetate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: It can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .
Comparison with Similar Compounds
Ethyl (4-hydrazinophenyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl (4-aminophenyl)acetate: This compound has an amino group instead of a hydrazine group, leading to different reactivity and applications.
Ethyl (4-nitrophenyl)acetate: The presence of a nitro group makes this compound more prone to reduction reactions, forming different products compared to the hydrazine derivative.
Ethyl (4-hydroxyphenyl)acetate: The hydroxy group in this compound allows for different types of reactions, such as esterification and etherification.
This compound is unique due to its hydrazine group, which provides distinct reactivity and makes it valuable in specific research applications.
Properties
IUPAC Name |
ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTXBGEUCFNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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